molecular formula C8H16O2 B8703297 1,1-Diethoxy-2-methylprop-1-ene CAS No. 166885-99-0

1,1-Diethoxy-2-methylprop-1-ene

Cat. No. B8703297
CAS RN: 166885-99-0
M. Wt: 144.21 g/mol
InChI Key: WWFUGKCPYBZQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diethoxy-2-methylprop-1-ene is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1-Diethoxy-2-methylprop-1-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Diethoxy-2-methylprop-1-ene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

166885-99-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1,1-diethoxy-2-methylprop-1-ene

InChI

InChI=1S/C8H16O2/c1-5-9-8(7(3)4)10-6-2/h5-6H2,1-4H3

InChI Key

WWFUGKCPYBZQPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C)C)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1,1,1-triethoxyisobutane (27.5 g, 0.14 mol) and aluminium t-butoxide (30 g, 0.12 mol) was heated at 170° C. for 1 hour during which time t-butanol distilled off. The residue was distilled at 100°-130° C. (atomosphere pressure) to afford 12.1 g (58%) of 1,1-diethoxy-2,2-dimethylethylene (Formula III: R2 =R3 =CH3 ;R4 =R5 =OC2H5), as a clear oil.
Name
1,1,1-triethoxyisobutane
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the compound of preparation 41(b) (2.3 g, 0.02 mol) in THF (50 mL) was added potassium t-butoxide (2.3 g, 0.02 mol). The mixture was stirred at room temperature for 1 hour, then hexane (20 mL) was added. The mixture was filtered through celite, the filtrate was concentrated in vacuo, and the residue was distilled at 50 mmHg to afford 2.1 g of 1,1-diethoxy-2,2-dimethylethylene (Formula V: R3 =R4 =CH3 ; R5 =R6 =OC2H5).
[Compound]
Name
41(b)
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To ammonia (500 mL) at -35° C. was added FeCl3 ·6H2O (0.1 g),then potassium metal (24.26 g), and then methacrolein diethylacetal (109 g, 0.756 mol) in ether (150 mL). The mixture was stirred at --35° C. for 3 days, then the ammonia was evaporated, additional ether (100 mL) was added and stirring was continued for another day. The mixture was filtered and the filtrate was distilled at 65° C. and 55 mm Hg to afford 46.05 g of 1,1-diethoxy-2,2-dimethylethylene (Formula V: R3 =R4 =CH3 ; R5 =R6 =OC2H5).
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.26 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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